2-Methanesulfonylbenzenesulfonyl fluoride

Description

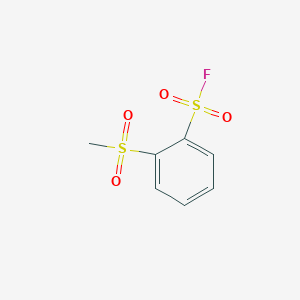

2-Methanesulfonylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H7FO4S2. It is characterized by the presence of both methanesulfonyl and benzenesulfonyl groups attached to a fluoride atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

2-methylsulfonylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNMDLVAXVKEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylbenzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems helps in maintaining consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

2-Methanesulfonylbenzenesulfonyl fluoride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Medicine: This compound is utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry: It finds applications in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2-Methanesulfonylbenzenesulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modification of the target’s structure and function. The molecular targets often include enzymes and other proteins, where the compound can inhibit or alter their activity by binding to active sites or other functional regions.

Comparison with Similar Compounds

Methanesulfonyl Chloride: Similar in structure but contains a chloride instead of a fluoride group.

Benzenesulfonyl Fluoride: Contains only the benzenesulfonyl group attached to a fluoride.

Sulfonyl Chlorides: A broader class of compounds with varying alkyl or aryl groups attached to the sulfonyl chloride moiety.

Uniqueness: 2-Methanesulfonylbenzenesulfonyl fluoride is unique due to the presence of both methanesulfonyl and benzenesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functional groups allow for a wider range of chemical modifications and applications compared to similar compounds.

Biological Activity

2-Methanesulfonylbenzenesulfonyl fluoride (MSBFS) is a sulfonyl fluoride compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of MSBFS, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Chemical Structure and Properties

MSBFS features a sulfonyl fluoride functional group, which is known for its reactivity. The compound's structure can be represented as follows:

This structure contributes to its biological activity, particularly in enzyme inhibition and modulation of cellular pathways.

The biological activity of MSBFS primarily stems from its ability to interact with various biomolecules:

- Enzyme Inhibition : MSBFS can inhibit serine proteases by forming covalent bonds with the active site serine residue, thereby blocking substrate access. This mechanism is crucial in regulating physiological processes such as inflammation and coagulation.

- Cell Signaling Modulation : The compound has been shown to affect signaling pathways involved in cell proliferation and apoptosis. For instance, MSBFS may influence the MAPK/ERK pathway, which is vital for cell growth and differentiation.

Biological Activities

Research has highlighted several key biological activities associated with MSBFS:

- Antimicrobial Activity : Preliminary studies indicate that MSBFS exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell wall synthesis.

- Anti-inflammatory Effects : MSBFS has demonstrated potential in reducing inflammation in cellular models. It appears to downregulate pro-inflammatory cytokines, thus mitigating inflammatory responses.

- Anticancer Properties : There is emerging evidence that MSBFS may possess anticancer activity by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific proteases involved in tumor progression.

Research Findings and Case Studies

A review of recent literature reveals significant findings regarding the biological activity of MSBFS:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.